(4-[(Diethylamino)methyl]thiophen-2-yl)boronic acid
Description
(4-[(Diethylamino)methyl]thiophen-2-yl)boronic acid is a thiophene-based boronic acid derivative featuring a diethylaminomethyl substituent at the 4-position of the thiophene ring. The diethylaminomethyl moiety introduces both electron-donating effects (via the lone pair on nitrogen) and steric bulk, which can influence reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
[4-(diethylaminomethyl)thiophen-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BNO2S/c1-3-11(4-2)6-8-5-9(10(12)13)14-7-8/h5,7,12-13H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHULAOMARCATMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CS1)CN(CC)CC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101227444 | |
| Record name | B-[4-[(Diethylamino)methyl]-2-thienyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101227444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142946-83-5 | |
| Record name | B-[4-[(Diethylamino)methyl]-2-thienyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142946-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-[(Diethylamino)methyl]-2-thienyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101227444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated thiophene derivative with a boronic acid or boronate ester in the presence of a palladium catalyst . The reaction conditions usually include a base, such as potassium carbonate, and a solvent like toluene or ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of (4-[(Diethylamino)methyl]thiophen-2-yl)boronic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization of reaction conditions is crucial in industrial settings to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(4-[(Diethylamino)methyl]thiophen-2-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The boronic acid group can be reduced to form boranes.
Substitution: The diethylaminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the boronic acid group can produce boranes.
Scientific Research Applications
(4-[(Diethylamino)methyl]thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (4-[(Diethylamino)methyl]thiophen-2-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. This intermediate can then undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Key Observations :
- Steric effects: The diethylaminomethyl group introduces greater steric hindrance than methyl or halogens, which may slow reaction kinetics in Suzuki couplings .
Comparison Insights :
- Boronic acids with polar substituents (e.g., methoxyethylphenoxy in ) exhibit potent biological activity due to enhanced solubility and target binding. The diethylaminomethyl group’s lipophilicity may reduce aqueous solubility but improve membrane permeability.
- The basicity of the diethylamino group (pKa ~10–11) could allow protonation at physiological pH, altering interactions with enzymes or receptors compared to neutral or acidic analogs .
Reactivity in Cross-Coupling Reactions:
- Electron-withdrawing substituents (e.g., CF3 in ) enhance boronic acid reactivity by lowering the pKa of the boronic acid, facilitating transmetallation in Suzuki couplings.
- Electron-donating groups (e.g., diethylaminomethyl) may slow reaction rates but can improve regioselectivity in polyhalogenated substrates .
Commercial Availability and Cost
Complex substituents correlate with higher costs:
Biological Activity
(4-[(Diethylamino)methyl]thiophen-2-yl)boronic acid is a boron-containing organic compound characterized by a thiophene ring substituted with a diethylaminomethyl group and a boronic acid moiety. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as a building block for biologically active molecules.
The biological activity of (4-[(Diethylamino)methyl]thiophen-2-yl)boronic acid primarily revolves around its ability to form boronate esters, which can interact with various biological targets. The mechanism often involves transmetalation processes in the presence of transition metal catalysts, such as palladium, leading to the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.
Therapeutic Applications
- Antiviral Activity : Research indicates that boronic acid derivatives, including compounds similar to (4-[(Diethylamino)methyl]thiophen-2-yl)boronic acid, exhibit antiviral properties. For instance, studies have shown that specific structural modifications can enhance antiviral potency against viruses like enterovirus D68 (EV-D68) .
- Cancer Treatment : Boron-containing compounds have been explored for their anticancer properties. An example is Bortezomib, a boronic acid derivative used in multiple myeloma treatment, which works by inhibiting the proteasome pathway, leading to apoptosis in cancer cells . The potential of (4-[(Diethylamino)methyl]thiophen-2-yl)boronic acid in similar applications remains an area of ongoing research.
- Protease Inhibition : Boronic acids are known to inhibit serine proteases, which play crucial roles in various biological processes. The structure-activity relationship (SAR) studies have demonstrated that modifications in the boronic acid structure can significantly influence its inhibitory activity against enzymes like dipeptidyl peptidase IV (DPPIV) .
Antiviral Activity Case Study
A study involving the screening of various compounds for antiviral activity highlighted the efficacy of certain derivatives against EV-D68. Compounds with specific substitutions at the 2-position of the thiophene ring showed improved potency and selectivity indices compared to standard controls .
| Compound | EC50 (μM) | CC50 (μM) | SI |
|---|---|---|---|
| 5e | 2.5 ± 0.5 | 111.2 ± 15.4 | 44.5 |
| 5k | TBD | TBD | TBD |
Protease Inhibition Study
Research on boronic acids as DPPIV inhibitors revealed that specific stereoisomers exhibited significant inhibitory effects, with implications for diabetes treatment due to DPPIV's role in glucose metabolism .
| Compound | IC50 (μM) | Specificity |
|---|---|---|
| boroPro | 3 | High |
| Non-boronic analogs | TBD | Low |
Comparative Analysis with Similar Compounds
The unique structure of (4-[(Diethylamino)methyl]thiophen-2-yl)boronic acid distinguishes it from simpler boronic acids like phenylboronic acid and 2-thienylboronic acid. Its diethylaminomethyl substitution enhances its electronic properties and reactivity, making it a versatile candidate for various synthetic applications.
| Compound | Structure Type | Applications |
|---|---|---|
| (4-[(Diethylamino)methyl]thiophen-2-yl)boronic acid | Boron-containing organics | Antiviral, anticancer |
| Phenylboronic acid | Simple boronic acid | Organic synthesis |
| 2-Thienylboronic acid | Simple boronic acid | Suzuki-Miyaura coupling |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
